3-Oxo-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile
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Overview
Description
3-Oxo-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile is a chemical compound with a complex structure that includes a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile typically involves the borylation of aromatic compounds. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.
Major Products
Oxidation: Phenols.
Reduction: Amines.
Substitution: Various biaryl compounds.
Scientific Research Applications
3-Oxo-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Oxo-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile involves its ability to undergo various chemical transformations. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The nitrile group can participate in nucleophilic addition reactions, further expanding its utility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar boronic ester group but with an aldehyde functional group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole: Similar boronic ester group but with a methoxy functional group.
Uniqueness
3-Oxo-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile is unique due to the presence of both a boronic ester and a nitrile group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a versatile building block in organic synthesis and materials science.
Properties
IUPAC Name |
3-oxo-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-6-11(10-12)13(18)8-9-17/h5-7,10H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNVJEIZRCVPNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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